molecular formula C11H14O4 B12092462 Methyl 2,3-dimethoxy-5-methylbenzoate CAS No. 38768-69-3

Methyl 2,3-dimethoxy-5-methylbenzoate

Cat. No.: B12092462
CAS No.: 38768-69-3
M. Wt: 210.23 g/mol
InChI Key: VQZMLDYFBNUTQY-UHFFFAOYSA-N
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Description

. This compound is a derivative of benzoic acid and is characterized by the presence of two methoxy groups and a methyl group on the benzene ring, along with a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2,3-dimethoxy-5-methyl-, methyl ester typically involves the esterification of 2,3-dimethoxy-5-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2,3-dimethoxy-5-methyl-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoic acid, 2,3-dimethoxy-5-methyl-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2,3-dimethoxy-5-methyl-, methyl ester involves its interaction with various molecular targets and pathways. The compound’s methoxy and methyl groups can influence its reactivity and binding affinity to enzymes and receptors. For example, the ester group can undergo hydrolysis to release the corresponding acid, which may interact with cellular components and exert biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 3,5-dimethoxy-, methyl ester: Similar structure but with methoxy groups at different positions.

    Benzoic acid, 3,4-dimethoxy-, methyl ester: Another structural isomer with methoxy groups at the 3 and 4 positions.

    Benzoic acid, 2,3-dimethoxy-, methyl ester: Lacks the methyl group present in the target compound

Uniqueness

Benzoic acid, 2,3-dimethoxy-5-methyl-, methyl ester is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups on the benzene ring, along with the ester functional group, provides distinct properties that differentiate it from other similar compounds .

Properties

CAS No.

38768-69-3

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 2,3-dimethoxy-5-methylbenzoate

InChI

InChI=1S/C11H14O4/c1-7-5-8(11(12)15-4)10(14-3)9(6-7)13-2/h5-6H,1-4H3

InChI Key

VQZMLDYFBNUTQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OC)OC)C(=O)OC

Origin of Product

United States

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